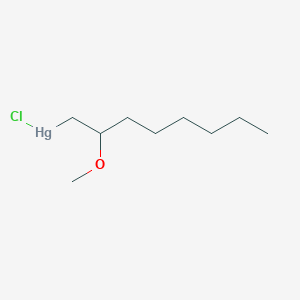
Acetic acid;7-methoxyphenanthren-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-methoxyphenanthren-2-ol is a chemical compound with the molecular formula C16H14O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetic acid and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxyphenanthren-2-ol typically involves the functionalization of phenanthrene derivatives. One common method is the Friedel-Crafts acylation of 7-methoxyphenanthrene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;7-methoxyphenanthren-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;7-methoxyphenanthren-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;7-methoxyphenanthren-2-ol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenanthrene core can intercalate with DNA, potentially leading to anticancer effects. Additionally, the acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, lacking the methoxy and acetic acid groups.
7-Methoxyphenanthrene: Similar structure but without the acetic acid group.
Phenanthrene-2-ol: Lacks the methoxy group but contains the hydroxyl group.
Uniqueness
Acetic acid;7-methoxyphenanthren-2-ol is unique due to the presence of both methoxy and acetic acid functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to its simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62672-60-0 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
acetic acid;7-methoxyphenanthren-2-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-13-5-7-15-11(9-13)3-2-10-8-12(16)4-6-14(10)15;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
Clé InChI |
NNUBQDFROIHKDP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


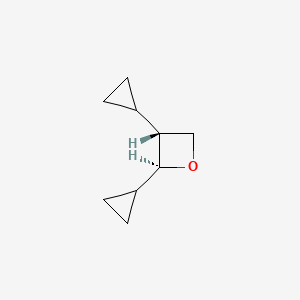
methanone](/img/structure/B14516511.png)

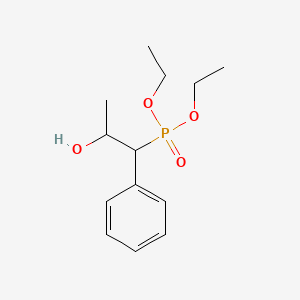

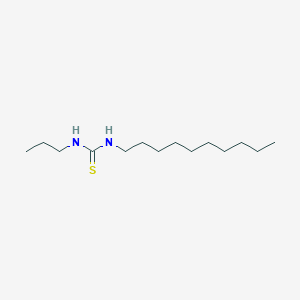

![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
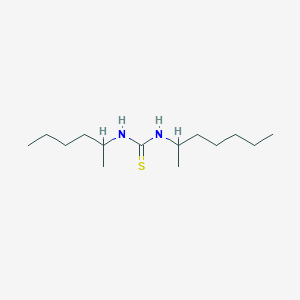
![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)
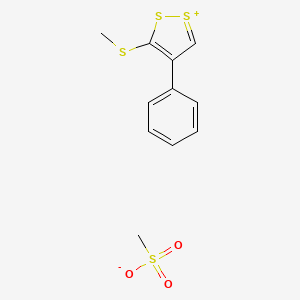
![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
